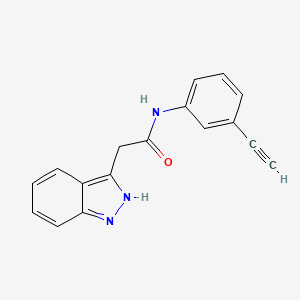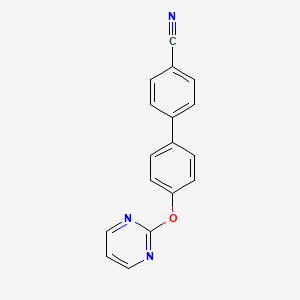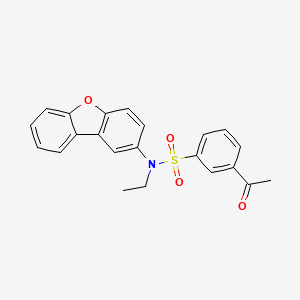
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide, also known as EIPA, is a compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. EIPA is a small molecule inhibitor that has been found to modulate various cellular processes, making it a promising candidate for the treatment of various diseases.
作用機序
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide exerts its effects by inhibiting various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide a potent modulator of cellular processes, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been found to modulate various cellular processes, including ion transport and enzyme activity. It has been found to inhibit the activity of the sodium-hydrogen exchanger, which regulates the pH of cells. N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide also inhibits the activity of phospholipase C and phosphatidylinositol 3-kinase, which are involved in various signaling pathways. These activities make N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide a potent modulator of cellular processes, making it a promising therapeutic agent.
実験室実験の利点と制限
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and its mechanism of action is well understood. However, N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide also has some limitations. It has been found to have low solubility in water, which can limit its use in certain experiments. It also has limited bioavailability, which can limit its use in vivo.
将来の方向性
There are several future directions for the study of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide. One potential direction is the further optimization of its synthesis to achieve higher yields and purity. Another direction is the development of more potent analogs of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide and its potential therapeutic applications in various diseases.
合成法
The synthesis of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide involves the reaction of 3-ethynylaniline with 3-bromoacetophenone, followed by a cyclization reaction with hydrazine hydrate. The resulting compound is then further modified to obtain N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide. The synthesis of N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been optimized to achieve high yields and purity, making it suitable for further scientific research.
科学的研究の応用
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to inhibit the activity of various ion channels, including the sodium-hydrogen exchanger, which plays a crucial role in regulating the pH of cells. N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide has also been found to inhibit the activity of various enzymes, including phospholipase C and phosphatidylinositol 3-kinase. These activities make N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide a promising candidate for the treatment of various diseases, including cancer, cardiovascular diseases, and inflammatory disorders.
特性
IUPAC Name |
N-(3-ethynylphenyl)-2-(2H-indazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O/c1-2-12-6-5-7-13(10-12)18-17(21)11-16-14-8-3-4-9-15(14)19-20-16/h1,3-10H,11H2,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAYFNSWGICTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(1-Methylsulfonylpiperidin-3-yl)-3-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]urea](/img/structure/B7532451.png)

![3-[(6-Methylimidazo[1,2-a]pyridin-2-yl)methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7532466.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(3-morpholin-4-yl-3-oxopropyl)urea](/img/structure/B7532477.png)
![2-cyclopropyl-3-oxo-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-isoindole-1-carboxamide](/img/structure/B7532478.png)
![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(furan-2-ylmethyl)-N-methylacetamide](/img/structure/B7532481.png)

![2-[4-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B7532500.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-[[4-(1,3-Benzodioxol-5-yl)oxan-4-yl]methyl]-3-(3-methylbutan-2-yl)urea](/img/structure/B7532509.png)
![2-[[2-[4-(dimethylsulfamoyl)anilino]-2-oxoethyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7532516.png)

![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)